molecular formula C15H10NNaO3 B1674279 Furegrelate sodium CAS No. 85666-17-7

Furegrelate sodium

货号: B1674279
CAS 编号: 85666-17-7
分子量: 275.23 g/mol
InChI 键: XBTIPIZROJAKOJ-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

呋格雷特钠,也称为5-(3-吡啶甲基)苯并呋喃-2-羧酸钠,是一种有效的血栓烷A2合酶抑制剂。该酶负责生成血栓烷A2,血栓烷A2是一种促进血小板聚集和血管收缩的化合物。 呋格雷特钠最初由Pharmacia公司开发,用于治疗心律失常、缺血性心脏病和血栓形成 .

准备方法

合成路线和反应条件

呋格雷特钠的合成涉及多个步骤。起始原料3-(4-硝基苄基)吡啶在活性炭上的钯催化剂存在下用氢气还原生成3-(4-氨基苄基)吡啶。在下一步中,通过在冰水中将亚硝酸钠与硫酸混合原位生成硝酸。硝酸与氨基连接形成重氮基团。 然后将重氮中间体在热的水性硫酸溶液中搅拌,以获得羟基 .

工业生产方法

呋格雷特钠的工业生产方法没有得到广泛的文献记载。合成通常涉及在受控条件下进行大规模化学反应,以确保高产率和纯度。该过程可能包括结晶、过滤和干燥等步骤,以获得最终产物,使其呈纯净形式。

化学反应分析

反应类型

呋格雷特钠会发生多种化学反应,包括:

    氧化: 该化合物可以在特定条件下氧化,形成不同的氧化产物。

    还原: 还原反应可用于修饰化合物中存在的官能团。

    取代: 呋格雷特钠可以发生取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件

    氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

    还原: 通常使用活性炭上的钯催化剂存在下的氢气。

    取代: 卤素和烷基化试剂等试剂用于取代反应。

形成的主要产物

这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生羧酸,而还原可能产生胺或醇。

科学研究应用

呋格雷特钠有许多科学研究应用,包括:

    化学: 它被用作研究血栓烷A2合酶抑制及其对血小板聚集和血管收缩的影响的工具。

    生物学: 该化合物用于研究血栓烷A2在各种生物过程中的作用,包括炎症和心血管功能。

    医学: 呋格雷特钠在治疗血栓形成、高血压和缺血性心脏病等疾病方面具有潜在的治疗应用。

    工业: 它被用于开发针对血栓烷A2合酶的新药和治疗剂.

作用机制

呋格雷特钠通过与血栓烷A2合酶结合发挥作用,从而抑制该酶的活性。这阻止了血栓烷A2的产生,血栓烷A2是一种促进血小板聚集和血管收缩的化合物。 通过抑制血栓烷A2合酶,呋格雷特钠降低了血栓形成和其他心血管疾病的风险 .

相似化合物的比较

类似化合物

    瑞多格雷: 另一种具有类似性质的血栓烷A2合酶抑制剂。

    达索昔苯: 一种抑制血栓烷A2合酶的化合物,已对其对血小板聚集的影响进行了研究。

    吡考酰胺: 一种血栓烷A2合酶和血栓烷A2受体双重抑制剂。

独特性

呋格雷特钠因其作为血栓烷A2合酶抑制剂的高特异性和效力而独一无二。 与其他一些抑制剂不同,它不会显着影响其他花生四烯酸代谢酶,使其成为研究血栓烷A2相关途径的有价值工具 .

属性

IUPAC Name

sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3.Na/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;/h1-5,7-9H,6H2,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTIPIZROJAKOJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045226
Record name Furegrelate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85666-17-7
Record name Furegrelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furegrelate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUREGRELATE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F11B27M90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furegrelate sodium
Reactant of Route 2
Furegrelate sodium
Reactant of Route 3
Reactant of Route 3
Furegrelate sodium
Reactant of Route 4
Reactant of Route 4
Furegrelate sodium
Reactant of Route 5
Furegrelate sodium
Reactant of Route 6
Furegrelate sodium
Customer
Q & A

Q1: How does Furegrelate sodium exert its therapeutic effect? What are the downstream consequences of its action?

A1: this compound acts as a selective inhibitor of Thromboxane A2 (TXA2) synthase [, , ]. TXA2, a metabolite of arachidonic acid, is a potent vasoconstrictor and platelet aggregator. By inhibiting TXA2 synthase, this compound prevents the formation of TXA2, ultimately reducing vasoconstriction and platelet aggregation [, ]. This mechanism is believed to be beneficial in conditions such as post-traumatic ischemia and pulmonary embolism [, ].

Q2: What is the role of this compound in angiogenesis and tumor metastasis?

A2: Research suggests that this compound may play a role in inhibiting angiogenesis (formation of new blood vessels) and tumor metastasis []. TXA2, the synthesis of which is inhibited by this compound, appears to be involved in endothelial cell migration, a crucial process in angiogenesis. Studies have demonstrated that inhibiting TXA2 synthesis using this compound reduces endothelial cell migration stimulated by factors like VEGF and bFGF, ultimately hindering angiogenesis and potentially limiting tumor metastasis [].

Q3: How does this compound compare to other anti-inflammatory drugs, particularly cyclooxygenase (COX) inhibitors, in treating conditions like pulmonary embolism?

A3: Both this compound, a selective Thromboxane A2 synthase inhibitor, and COX-1/2 inhibitors, such as Ketorolac, have been investigated for their effects on pulmonary gas exchange and heart function during pulmonary embolism []. While both drug classes effectively reduce thromboxane B2 (TxB2) levels, indicating successful inhibition of the arachidonic acid pathway, they exhibit different effects on heart function. Ketorolac increased both mean arterial pressure and left ventricular pressure, while this compound only improved right ventricular pressure []. This suggests potential differences in their cardiovascular effects and highlights the need for careful consideration when selecting the appropriate treatment strategy.

Q4: What is known about the pharmacokinetic profile of this compound in humans?

A4: this compound exhibits good oral bioavailability with a Tmax of approximately 1 hour and a half-life ranging from 3.5 to 5 hours []. It undergoes minimal metabolism and is primarily eliminated through renal excretion of the parent compound []. Dosage adjustments may be necessary for patients with renal impairment to avoid potential accumulation and toxicity.

Q5: Are there any known instances where this compound administration resulted in adverse effects?

A5: While this compound is generally well-tolerated, research suggests that high doses (30 mg/kg IV) might exacerbate cerebral hemorrhage following traumatic brain injury in mice []. This observation underscores the importance of careful dose optimization to maximize therapeutic benefit while minimizing potential risks, especially in specific patient populations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。